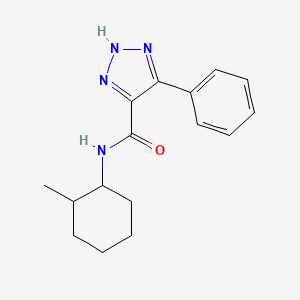![molecular formula C7H7NO3S2 B3011836 2-methyl-2,3-dihydro-4H-thieno[2,3-e][1,2]thiazin-4-one 1,1-dioxide CAS No. 72975-44-1](/img/structure/B3011836.png)
2-methyl-2,3-dihydro-4H-thieno[2,3-e][1,2]thiazin-4-one 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-methyl-2,3-dihydro-4H-thieno[2,3-e][1,2]thiazin-4-one 1,1-dioxide” is a chemical compound with the molecular formula C7H7NO3S2 and a molecular weight of 217.27 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a thieno[2,3-e][1,2]thiazin-4-one ring with a methyl group at the 2-position and two oxygen atoms forming a dioxide group at the 1-position .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 217.27 and a molecular formula of C7H7NO3S2 .Applications De Recherche Scientifique
Chemical Synthesis and Derivative Development
Research into 2-methyl-2,3-dihydro-4H-thieno[2,3-e][1,2]thiazin-4-one 1,1-dioxide and related compounds primarily revolves around chemical synthesis and the development of novel derivatives. For instance, Popov et al. (2013) developed a method for the formylation of 2,3-dihydro-4H-1,4-benzo[e][1,4]thiazin-3-on-1,1-dioxide, leading to the creation of new benzothiazine derivatives (Popov, Volovnenko, & Volovenko, 2013). Similarly, Tominaga et al. (1987) synthesized thiabenzene oxides and azathiabenzene oxides, including compounds related to the core structure of interest (Tominaga, Hidaki, & Matsuda, 1987).
Reactivity Studies
Research has also been conducted on the reactivity of compounds structurally similar to this compound. Croce and Rosa (1996) investigated the reactivity of specific benzothiazine dioxides with alkylidenephosphoranes, leading to the formation of new heteropolycyclic systems (Croce & Rosa, 1996).
Regioselective Synthesis
Barange et al. (2014) explored the regioselective synthesis of thieno-sultam derivatives, demonstrating the versatile application of these compounds in chemical synthesis (Barange, Kavala, Kuo, Wang, Rajawinslin, Donala, & Yao, 2014).
Potential Applications in Drug Development
Some studies have examined the potential of these compounds in drug development. For example, Vega et al. (2005) synthesized new hetero[1,2,4]thiadiazin-3-one S,S-dioxides as potential psychotropic drugs (Vega, Arranz, & Arán, 2005). Similarly, Pietsch and Gütschow (2005) synthesized thieno[1,3]oxazin-4-ones and thieno[1,3]thiazin-4-ones as inhibitors for certain enzymes, indicating their potential application in medicinal chemistry (Pietsch & Gütschow, 2005).
Biological Activity and Antibacterial Potential
Research into the biological activity of these compounds has also been conducted. Zia-ur-Rehman et al. (2009) synthesized a series of compounds for evaluation of their antibacterial and radical scavenging activities (Zia-ur-Rehman, Choudary, Elsegood, Siddiqui, & Khan, 2009).
Orientations Futures
Mécanisme D'action
Target of Action
The primary targets of 2-Methyl-2,3-dihydro-4H-thieno[2,3-e][1,2]thiazin-4-one 1,1-dioxide are currently unknown
Biochemical Pathways
Without knowledge of the compound’s primary targets, it’s challenging to summarize the affected biochemical pathways and their downstream effects . Related compounds such as 1,2,4-benzothiadiazine-1,1-dioxide derivatives have shown a variety of pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, ampa receptor modulators, katp channel activators, etc .
Analyse Biochimique
Biochemical Properties
2-Methyl-2,3-dihydro-4H-thieno[2,3-e][1,2]thiazin-4-one 1,1-dioxide plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with oxidoreductases, which are crucial for redox reactions in cells. The compound’s interaction with these enzymes can modulate their activity, potentially affecting cellular oxidative stress levels . Additionally, it may bind to certain transport proteins, altering their function and impacting the transport of other molecules within the cell .
Cellular Effects
The effects of this compound on various cell types are profound. It influences cell signaling pathways, particularly those involved in oxidative stress responses. By modulating the activity of key signaling molecules, this compound can alter gene expression patterns, leading to changes in cellular metabolism and function . For example, it may upregulate the expression of antioxidant genes, enhancing the cell’s ability to cope with oxidative stress . Furthermore, its impact on cellular metabolism includes alterations in the glycolytic pathway and mitochondrial function, which are critical for energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites, thereby modulating their activity . This compound may also influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes . These interactions are crucial for understanding the compound’s role in cellular processes and its potential therapeutic applications .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are noteworthy. Over time, the stability and degradation of the compound can influence its efficacy and impact on cellular functions . Studies have shown that the compound remains stable under specific conditions, but prolonged exposure to certain environments may lead to its degradation . Long-term effects observed in in vitro and in vivo studies include sustained modulation of cellular oxidative stress responses and metabolic pathways .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At lower doses, the compound may exert beneficial effects, such as enhancing antioxidant defenses and improving metabolic function . At higher doses, toxic or adverse effects can occur, including oxidative damage and disruption of normal cellular processes . Threshold effects observed in these studies highlight the importance of dosage optimization for potential therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as oxidoreductases and transferases, influencing metabolic flux and the levels of various metabolites . The compound’s impact on these pathways can lead to changes in cellular energy production and redox balance, which are critical for maintaining cellular homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these mechanisms is essential for elucidating the compound’s overall effects on cellular function and its potential therapeutic applications .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, where it can exert its effects . For instance, its localization to the mitochondria can impact mitochondrial function and energy production . Understanding these localization mechanisms is crucial for developing targeted therapeutic strategies .
Propriétés
IUPAC Name |
2-methyl-1,1-dioxo-3H-thieno[2,3-e]thiazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3S2/c1-8-4-5(9)7-6(2-3-12-7)13(8,10)11/h2-3H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIDYUFNUOPFKKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)C2=C(S1(=O)=O)C=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1,2,4]Triazolo[1,5-a]pyridin-2-ylmethanol](/img/structure/B3011753.png)

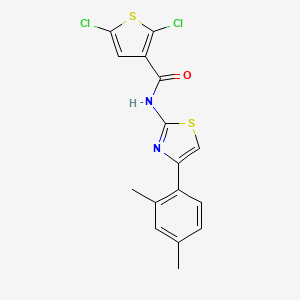

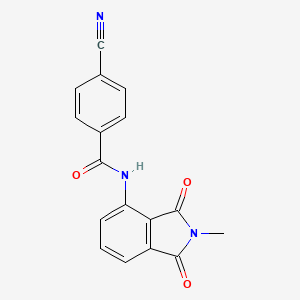
![N-(5-methylpyridin-2-yl)-2-(naphtho[2,1-b]furan-1-yl)acetamide](/img/structure/B3011762.png)
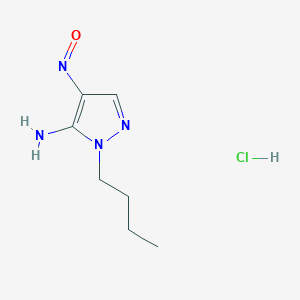
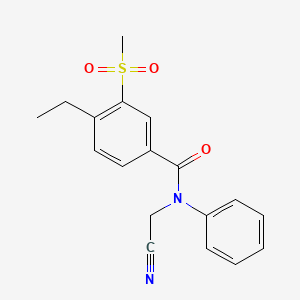
![N-(2,5-dimethoxyphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B3011765.png)
![5-((4-Chlorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3011766.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-4-methyl-N-((tetrahydrofuran-2-yl)methyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B3011769.png)

